Product packaging for Cefsulodine sodium(Cat. No.:)

Cefsulodine sodium

Cat. No.: B1235392
M. Wt: 554.5 g/mol
InChI Key: REACMANCWHKJSM-WXNNVNCASA-M
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Description

Contextualization of Cefsulodine Sodium within Cephalosporin Antibiotics Research

Cefsulodine belongs to the β-lactam class of antibiotics, similar to penicillins. agscientific.com Its mechanism of action involves the inhibition of bacterial cell wall synthesis. patsnap.compatsnap.com Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. patsnap.compatsnap.com This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death. patsnap.compatsnap.com

What makes Cefsulodine particularly noteworthy in research is its targeted action against P. aeruginosa, a gram-negative bacterium of significant medical importance. patsnap.comusamvcluj.ro It demonstrates potent activity against this pathogen by specifically targeting PBP-1A and PBP-1B. patsnap.com Unlike many other cephalosporins, it has limited effectiveness against other gram-negative bacteria and most gram-positive and anaerobic bacteria. cephamls.comagscientific.com Furthermore, Cefsulodine exhibits resistance to certain β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics. patsnap.comnih.gov This selective activity and resistance profile make it a subject of interest for studying bacterial resistance mechanisms and for developing targeted antibacterial strategies. scielo.br

Overview of Primary Research Applications

The most prominent research application of this compound is as a selective agent in microbiological culture media. mpbio.com Its ability to inhibit a wide range of bacteria while permitting the growth of specific organisms makes it indispensable for the isolation and identification of certain pathogens from complex samples like food, water, or clinical specimens. vetbact.orgnih.gov

One of the most well-documented uses is in Cefsulodin-Irgasan-Novobiocin (CIN) agar (B569324). mpbio.comvetbact.orgmicrobenotes.com This selective medium was specifically formulated for the isolation of Yersinia enterocolitica, a foodborne pathogen. nih.govmicrobenotes.com In CIN agar, Cefsulodine, in combination with other agents like Irgasan and Novobiocin (B609625), suppresses the growth of common enteric flora, including Escherichia coli, Klebsiella pneumoniae, and P. aeruginosa, thereby allowing Yersinia species to be more easily detected. vetbact.orgnih.gov The medium also contains mannitol (B672), which Yersinia ferments, producing a characteristic "bull's-eye" colony morphology that aids in its identification. vetbact.orgmicrobenotes.com

Beyond its use for Yersinia, Cefsulodine is incorporated into other specialized media. For instance, it is used in MI agar for water quality testing to inhibit non-target bacteria during the simultaneous detection of total coliforms and E. coli. agscientific.com It has also been used in selective media for the recovery of Haemophilus influenzae from respiratory samples and in agars for detecting Shiga toxin-producing E. coli. medkoo.com

Research Applications of Cefsulodine in Selective Culture Media
Culture MediumTarget MicroorganismPurpose of SelectionReference
Cefsulodin-Irgasan-Novobiocin (CIN) AgarYersinia enterocoliticaInhibits growth of Gram-positive and most other Gram-negative bacteria to facilitate isolation of Yersinia. vetbact.orgnih.govmicrobenotes.com
MI AgarTotal Coliforms and E. coliUsed in water testing to inhibit non-target bacterial growth. agscientific.com
Cefsulodin (B1200230) Chocolate Blood AgarHaemophilus influenzaeAids in the recovery of H. influenzae from respiratory secretions. medkoo.com
Vancomycin-Cefixime-Cefsulodin Blood AgarShiga toxin-producing E. coli (STEC)Used for the detection of STEC from fecal samples. medkoo.com
Modified CIN AgarAeromonas spp.Can be used for selective isolation by reducing the concentration of cefsulodin. vetbact.org

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound extends beyond its use in diagnostic microbiology. Researchers utilize it as a tool to investigate fundamental biological processes. For example, it has been employed in studies focusing on the expression, binding, and inhibition of penicillin-binding proteins (PBPs) to better understand bacterial cell wall synthesis. mpbio.com

The compound's specific interaction with P. aeruginosa makes it a valuable probe for studying the virulence and resistance mechanisms of this opportunistic pathogen. patsnap.comusamvcluj.ro Research in this area is significant due to the high levels of intrinsic and acquired antibiotic resistance exhibited by P. aeruginosa. wikipedia.org

Furthermore, Cefsulodine has been used in more diverse research contexts, such as investigating the function of transport proteins like the multidrug resistance-associated protein 4 (MRP4) in the context of the blood-brain barrier. mpbio.com In one high-throughput screening study, sodium cefsulodine was unexpectedly identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity research, highlighting its potential utility in drug discovery and chemical biology beyond its antibiotic properties. cnrs.fr The continued use of Cefsulodine in these varied research applications underscores its significance as a specialized chemical tool for advancing scientific knowledge in microbiology, biochemistry, and beyond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19N4NaO8S2 B1235392 Cefsulodine sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N4NaO8S2

Molecular Weight

554.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/q;+1/p-1/t15-,17?,21-;/m1./s1

InChI Key

REACMANCWHKJSM-WXNNVNCASA-M

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Molecular Mechanisms of Antimicrobial Action of Cefsulodine Sodium

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of cefsulodine sodium are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis. agscientific.com By binding to these proteins, cefsulodine inactivates their enzymatic function.

Specificity for PBP 1A and PBP 1B in Pseudomonas aeruginosa

Cefsulodine exhibits a notable specificity for certain PBPs, particularly in Pseudomonas aeruginosa. Research has demonstrated that cefsulodine binds effectively to PBP 1A and PBP 1B in this bacterium. patsnap.com This targeted binding is a key determinant of its potent activity against P. aeruginosa. In contrast, its binding to PBP 2 and PBP 3 in P. aeruginosa is poor. caymanchem.com Studies have also shown that cefsulodine has a high affinity for PBP 1s (the unresolved complex of 1A and 1B) in Escherichia coli. asm.org

Elucidation of Binding Affinities and Kinetics

The interaction between cefsulodine and its target PBPs has been characterized by determining binding affinities. In E. coli, cefsulodine demonstrates a high affinity for PBP 1s. asm.org The saturation of PBP 1s is correlated with an increased rate of bacterial killing. asm.org To achieve the maximal bactericidal effect, saturation of PBP 1B, which has a lower affinity for cefsulodine than PBP 1A, is necessary. asm.org The binding affinities of cefsulodine and other β-lactams to the PBPs of E. coli and P. aeruginosa have been compared in various studies.

Binding of Cefsulodine to Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa
BacteriumPBPBinding Affinity
Pseudomonas aeruginosaPBP 1AHigh
PBP 1BHigh
PBP 2Low
PBP 3Effective
Escherichia coliPBP 1s (1A/1B)High
PBP 2Low
PBP 3Low

Disruption of Bacterial Cell Wall Biosynthesis

The bacterial cell wall, composed of a peptidoglycan layer, provides structural support and protects the bacterium from osmotic lysis. patsnap.com Cefsulodine's inhibition of PBPs directly interferes with the synthesis of this vital structure.

Interference with Peptidoglycan Transpeptidation

PBPs catalyze the transpeptidation reaction, which forms the peptide cross-links between adjacent glycan chains in the peptidoglycan sacculus. nih.gov Cefsulodine, by binding to the active site of PBPs 1A and 1B, specifically inhibits their transpeptidase activity. nih.gov This blockage prevents the formation of these crucial cross-links, thereby compromising the structural integrity of the cell wall. agscientific.com The inhibition of the transpeptidase activity of PBPs 1A and 1B by cefsulodine has been shown to lead to cell lysis. nih.gov

Impairment of Cross-Linking in Peptidoglycan Layer

The inhibition of the transpeptidase function of PBPs 1A and 1B directly results in an impaired cross-linking of the peptidoglycan layer. agscientific.compatsnap.com This leads to the synthesis of a weakened cell wall that is unable to withstand the internal turgor pressure of the bacterial cell. patsnap.com In E. coli, the peptidoglycan synthesized in the presence of cefsulodine exhibits a different cross-linking pattern, with fewer of the typical 4→3 cross-links formed by PBPs. nih.govembopress.org

Cellular Consequences of this compound Action

The disruption of cell wall synthesis by cefsulodine triggers a cascade of events leading to bacterial cell death. The compromised peptidoglycan layer cannot maintain the cell's shape and structural integrity, making it susceptible to osmotic pressure. patsnap.com This ultimately results in cell lysis, where the cell bursts due to the influx of water. patsnap.comresearchgate.net Morphological studies have shown that exposure to cefsulodine can induce the formation of spheroplasts—large, spherical cells—prior to lysis. nih.gov In some cases, particularly when PBP 3 is also inhibited, cefsulodine can lead to the formation of filaments, where cells continue to elongate but are unable to divide, eventually leading to cell death without immediate lysis. asm.org

Induction of Spheroplast Formation

The initial and critical step in the antimicrobial action of this compound is the inhibition of peptidoglycan synthesis, which leads to the formation of spheroplasts. patsnap.comwikipedia.org Peptidoglycan is a vital polymer that forms a mesh-like layer, providing structural rigidity and shape to the bacterial cell wall. patsnap.comnih.gov The final stage of peptidoglycan synthesis, which involves the formation of cross-links between polymer chains, is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comtoku-e.comagscientific.com

This compound, like other β-lactam antibiotics, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. ontosight.aimedchemexpress.com This allows it to bind to the active site of PBPs, effectively inhibiting their enzymatic activity. medchemexpress.comrpicorp.com This inhibition is the core of its mechanism, preventing the essential cross-linking of the peptidoglycan layer. toku-e.comagscientific.com In Pseudomonas aeruginosa, this compound demonstrates a high affinity for specific PBPs, which are its primary targets. patsnap.comnih.gov

Targeted Penicillin-Binding Proteins (PBPs) in P. aeruginosa
Penicillin-Binding Protein 1A (PBP1A) patsnap.com
Penicillin-Binding Protein 1B (PBP1B) patsnap.com
Penicillin-Binding Protein 3 (PBP3) nih.gov

This table details the specific PBPs in Pseudomonas aeruginosa that are primary targets for this compound.

By inactivating these PBPs, this compound disrupts the normal construction and repair of the cell wall. patsnap.compatsnap.com The resulting peptidoglycan structure is defective and significantly weakened. patsnap.com When a bacterium with such a compromised cell wall is in an osmotically protective (hypertonic) environment, it loses its characteristic rod shape and swells into a spherical form known as a spheroplast. patsnap.comwikipedia.org A spheroplast is a cell from which the rigid peptidoglycan layer has been almost completely removed, leaving it enclosed only by its inner and outer membranes. wikipedia.org These structures are osmotically fragile and represent a state of severe cellular distress. patsnap.comwikipedia.org

Mechanisms Leading to Bacterial Cell Lysis and Death

The formation of a spheroplast is a direct precursor to bacterial death. patsnap.comagscientific.com The severely compromised cell wall of the spheroplast is incapable of withstanding the cell's high internal turgor pressure, especially when the external environment is not hypertonic. patsnap.comwikipedia.org This osmotic imbalance leads to an influx of water, causing the cell to swell and ultimately rupture, a process termed cell lysis. toku-e.comagscientific.commicrozone.co.uk

The process of lysis is further facilitated by the dysregulation of native bacterial enzymes called autolysins. plos.org In a healthy bacterium, autolysins are involved in the controlled cleavage of the peptidoglycan wall during processes like cell growth, division, and separation. Their activity is normally balanced by concurrent cell wall synthesis. However, when this compound blocks peptidoglycan synthesis, the activity of these autolysins becomes unopposed. plos.org This unchecked enzymatic degradation of the already weakened cell wall accelerates the structural failure and contributes significantly to the lytic process, ensuring the death of the bacterium. agscientific.complos.org The ultimate outcome is the release of the cell's internal contents and complete loss of viability. microzone.co.uk

In Vitro and Preclinical Characterization of Antimicrobial Spectrum and Potency

Focused Activity Against Pseudomonas aeruginosa Strains

Cefsulodin (B1200230) demonstrates notable potency against Pseudomonas aeruginosa, a significant opportunistic pathogen. patsnap.comoup.comkarger.com It is recognized for its ability to effectively penetrate the outer wall of P. aeruginosa and exhibits stability against hydrolysis by many of the chromosomal β-lactamases produced by this bacterium. oup.comnih.govoup.com However, it can be partially degraded by plasmid-mediated carbenicillinases. oup.comoup.com

Comparative Efficacy Studies (e.g., versus Carbenicillin)

Multiple studies have highlighted the superior in vitro activity of cefsulodin when compared to carbenicillin (B1668345) against P. aeruginosa. Research indicates that cefsulodin can be approximately 16 to 32 times more active than carbenicillin against this organism. asm.orgnih.gov In one study, the mean minimum inhibitory concentration (MIC) of cefsulodin for carbenicillin-susceptible P. aeruginosa strains was 1 mg/l, whereas the MIC for carbenicillin was 32 mg/l. nih.gov Even against carbenicillin-resistant strains, cefsulodin often retains greater activity. nih.gov Another comparative analysis found that cefsulodin was more active than carbenicillin, ticarcillin, mezlocillin, and piperacillin (B28561) against a large collection of P. aeruginosa isolates. nih.gov Specifically, against 50 clinical isolates, cefsulodin was found to be 4 to 16 times more active than carbenicillin and ticarcillin. karger.com While a similar percentage of strains may be sensitive to both cefsulodin and carbenicillin from a clinical standpoint, cefsulodin is substantially more active in absolute terms, with reports of it being 8 to 128 times more potent. nih.gov

Evaluation of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. For cefsulodin against P. aeruginosa, studies have shown a wide range of MICs, from 0.5 to 64 µg/ml. asm.orgnih.gov A significant portion of P. aeruginosa isolates are inhibited at relatively low concentrations; for instance, 50% of isolates (MIC50) are inhibited at concentrations between 2-4 µg/ml. oup.comoup.com One study reported an MIC50 of 2 µg/ml and an MIC90 (the concentration inhibiting 90% of isolates) of 8 µg/ml. karger.com

The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death, has also been evaluated. With a small inoculum size, the MBC of cefsulodin is often the same as or double the MIC. asm.orgnih.gov However, the relationship between MIC and MBC can be influenced by the specific strain and testing conditions. One study on isolates from cystic fibrosis patients found that while 76% of P. aeruginosa isolates were susceptible to cefsulodin based on MIC values, the bactericidal effectiveness was lower when considering MBCs. karger.com It was noted that for some P. aeruginosa strains, the MBC to MIC ratio can be greater than 2. researchgate.net

MIC and MBC of Cefsulodin against Pseudomonas aeruginosa

ParameterConcentration (µg/ml)Reference
MIC Range0.5 - 64 asm.orgnih.gov
MIC502 - 4 oup.comoup.com
MIC908 karger.com
MBC (small inoculum)Equal to or 2x MIC asm.orgnih.gov

Impact of Inoculum Size on Antimicrobial Activity

The initial concentration of bacteria, or inoculum size, can affect the in vitro activity of antibiotics. For cefsulodin, its activity against P. aeruginosa is generally not significantly altered by increases in inoculum size, a favorable characteristic. karger.com However, this effect can be dependent on the resistance profile of the isolate. For most strains, except for those that are highly resistant to carbenicillin, the MIC of cefsulodin is only minimally affected by an increase in the inoculum. asm.orgnih.gov In contrast, a rising inoculum size tends to have a more pronounced impact on the MBC than on the MIC. asm.orgnih.gov One study observed that changes in inoculum size from 10⁶ to 10⁷ colony-forming units/ml had a marked effect on the sensitivity of P. aeruginosa to cefsulodin. oup.com

Activity Profiles Against Other Bacterial Species

While cefsulodin's primary strength lies in its anti-pseudomonal activity, its efficacy against other bacteria has also been characterized.

Specific Pseudomonas Species (e.g., P. diminuta, P. maltophilia, P. paucimobilis, P. pseudoalcaligenes)

Cefsulodin has demonstrated activity against several other Pseudomonas species beyond P. aeruginosa. It is reported to be active against P. diminuta, P. maltophilia, P. paucimobilis, and P. pseudoalcaligenes, with MICs typically ranging from 1 to 32 µg/ml. asm.orgnih.gov However, its activity against other species within the Pseudomonas genus is limited. asm.orgnih.gov

Activity of Cefsulodin against other Pseudomonas species

SpeciesMIC Range (µg/ml)Reference
P. diminuta1 - 32 asm.orgnih.gov
P. maltophilia1 - 32 asm.orgnih.gov
P. paucimobilis1 - 32 asm.orgnih.gov
P. pseudoalcaligenes1 - 32 asm.orgnih.gov

Limited Activity Against Other Gram-Negative Organisms

Cefsulodin exhibits a narrow spectrum of activity and is not significantly effective against most other Gram-negative bacteria. agscientific.commims.com Studies have shown that it has limited to no activity against members of the Enterobacteriaceae family, such as E. coli, Klebsiella, Enterobacter, Serratia, and Proteus species, with MICs often being 16 mg/l or higher. nih.govasm.org Similarly, it is not active against Acinetobacter species. nih.gov This specificity for P. aeruginosa is a defining feature of cefsulodin's antimicrobial profile. patsnap.comagscientific.com

Negligible Activity Against Gram-Positive and Anaerobic Bacteria

Cefsulodin sodium's antibacterial spectrum is notably narrow, with its potent activity largely confined to Pseudomonas aeruginosa. researchgate.net Its efficacy against Gram-positive and anaerobic bacteria is minimal to non-existent. researchgate.netasm.org This limited spectrum is a result of its chemical structure; the sulfo group on the acyl side chain, which enhances its stability against beta-lactamases produced by P. aeruginosa, concurrently diminishes its activity against Gram-positive bacteria. caymanchem.com

Research indicates that high concentrations of cefsulodin are required to inhibit most Gram-positive organisms. For instance, a study reported Minimum Inhibitory Concentration (MIC) values for 90% of isolates (MIC90) to be 8 µg/ml for Staphylococcus aureus and Staphylococcus epidermidis, and 12 µg/ml for Streptococcus pneumoniae and Streptococcus pyogenes. caymanchem.com Another study identified an MIC of 3.125 µg/ml for the reference strain Staphylococcus aureus ATCC 29213. msjonline.orgmsjonline.org While these values suggest some level of activity, they are significantly higher than the MICs observed for its primary target, P. aeruginosa. caymanchem.com Furthermore, bacteria such as Enterococcus faecalis, Listeria monocytogenes, and Corynebacterium JK are considered resistant.

Similarly, cefsulodin is ineffective against anaerobic bacteria. Studies have shown that it does not inhibit anaerobic Gram-negative bacteria such as Bacteroides fragilis. This lack of broad-spectrum activity underscores its specialized role as a targeted anti-pseudomonal agent.

Table 1: Comparative In Vitro Activity of Cefsulodin Sodium Against Various Bacteria


OrganismTypeMIC (µg/ml)Source
Pseudomonas aeruginosaGram-NegativeMIC90: 3.1 asm.org
Staphylococcus aureusGram-PositiveMIC90: 8 asm.org
Staphylococcus aureus (ATCC 29213)Gram-Positive3.125[1, 4]
Staphylococcus epidermidisGram-PositiveMIC90: 8 asm.org
Streptococcus pneumoniaeGram-PositiveMIC90: 12 asm.org
Streptococcus pyogenesGram-PositiveMIC90: 12 asm.org
Bacteroides fragilisAnaerobic Gram-NegativeInactive msjonline.org
Enterococcus faecalisGram-PositiveResistant msjonline.org

Methodologies for Antimicrobial Susceptibility Testing in Research Settings

In research environments, the antimicrobial susceptibility of bacteria to cefsulodin sodium is assessed using several established and novel methodologies. mdpi.com These tests are crucial for determining the minimum inhibitory concentration (MIC) and for surveillance studies. The selection of a method can depend on factors like throughput needs, cost, and the specific research question. mdpi.com

Standard methods for cefsulodin susceptibility testing include disk diffusion, agar (B569324) dilution, and broth dilution (macro- and microdilution). mdpi.com

Disk Diffusion Test: This method involves placing a paper disk containing a standardized amount of cefsulodin (typically 30 µg) onto an agar plate inoculated with the test organism. annlabmed.orgnih.gov After incubation, the diameter of the zone of growth inhibition around the disk is measured. Tentative breakpoints have been established, where a zone size of ≥18 mm indicates susceptibility and ≤14 mm suggests resistance, corresponding to MICs of ≤16 µg/ml and ≥64 µg/ml, respectively. asm.orgasm.org

Agar Dilution Method: This is a reference method where twofold dilutions of cefsulodin are incorporated into agar plates. A standardized inoculum of bacteria is then spotted onto the surface of each plate. The MIC is determined as the lowest concentration of cefsulodin that prevents visible bacterial growth.

Broth Dilution Method: This technique uses liquid growth medium in tubes (macrodilution) or microtiter plates (microdilution) with serial dilutions of cefsulodin. The MIC is the lowest concentration that inhibits visible growth after incubation. The microdilution format is widely used due to its efficiency and lower reagent consumption. nih.gov

In addition to these standard practices, advanced and high-throughput methods are employed in research settings.

ATP-Bioluminescence Method: This is a rapid testing method that measures the level of bacterial adenosine (B11128) triphosphate (ATP) as an indicator of cell viability. A reduction in ATP levels in the presence of cefsulodin indicates susceptibility. This method has been explored to overcome discrepancies observed with some β-lactam agents in traditional tests.

Droplet Microfluidics: This high-throughput technology allows for the encapsulation of single bacterial cells in picoliter-sized droplets with varying concentrations of an antibiotic. It enables the rapid assessment of antibiotic susceptibility at the single-cell level, offering a powerful tool for research into resistance mechanisms and population heterogeneity.

Table 2: Summary of Methodologies for Cefsulodin Antimicrobial Susceptibility Testing


MethodologyPrincipleKey Features in Research SettingsSource
Disk DiffusionDiffusion of antibiotic from a paper disk into agar, creating an inhibition zone.Simple, low-cost; used for determining qualitative susceptibility (susceptible/intermediate/resistant). Provides a correlation to MIC values.[11, 14, 16]
Agar DilutionBacteria are inoculated onto agar plates containing serial dilutions of the antibiotic.Reference method for quantitative MIC determination; suitable for testing multiple isolates simultaneously.[15, 16]
Broth MicrodilutionBacteria are grown in liquid media with serial dilutions of the antibiotic in a microtiter plate.Gold standard for quantitative MIC determination; high-throughput and requires small volumes of reagents.[13, 15, 16]
ATP-BioluminescenceMeasures bacterial ATP levels to assess cell viability after antibiotic exposure.Rapid results compared to growth-based methods; useful for investigating specific drug-bacterium interactions.
Droplet MicrofluidicsHigh-throughput analysis of bacterial growth in micro-droplets containing antibiotics.Enables single-cell analysis and rapid screening of antibiotic combinations; powerful for resistance evolution studies.

Investigative Research on Bacterial Resistance Mechanisms to Cefsulodine Sodium

Beta-Lactamase-Mediated Resistance

The primary mechanism of resistance to β-lactam antibiotics, including cefsulodine, is the production of β-lactamase enzymes. msdmanuals.comdoccheck.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. msdmanuals.comdoccheck.com

The susceptibility of cefsulodine to hydrolysis varies significantly depending on the type of β-lactamase produced by the bacteria. Extended-spectrum β-lactamases (ESBLs), which are often mutant enzymes derived from TEM or SHV types, can confer resistance to a wide range of cephalosporins. nih.gov While cefsulodine is generally considered stable to some common β-lactamases, certain ESBLs and other specific enzymes can effectively hydrolyze it. nih.gov

For instance, studies have investigated the hydrolytic activity of β-lactamases from various bacterial species against cefsulodine. Research on β-lactamases from Enterobacter cloacae has shown that these enzymes are responsible for resistance to third-generation cephalosporins. core.ac.uk Similarly, β-lactamases produced by Morganella morganii (formerly Proteus morganii) contribute to resistance against this class of antibiotics. researchgate.net The table below summarizes the relative susceptibility of cefsulodine to different β-lactamases.

Table 1: Cefsulodine Susceptibility to Various Beta-Lactamases

Beta-Lactamase Source/Type Cefsulodine Hydrolysis Activity Reference
TEM-type ESBLs Variable, can confer resistance nih.gov
Enterobacter cloacae Can be hydrolyzed, leading to resistance core.ac.uk

The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids. doccheck.comdoccheck.combayern.de This facilitates their transfer between different bacteria, accelerating the spread of antibiotic resistance. bayern.de Plasmid-mediated β-lactamases are a significant clinical concern, as they can carry resistance determinants for multiple antibiotic classes. nih.gov The emergence of resistance to cefsulodine during treatment has been linked to the presence of plasmid-encoded β-lactamases. nih.gov These plasmids can harbor genes for enzymes like TEM and SHV-derived ESBLs, which are capable of hydrolyzing third-generation cephalosporins. nih.gov

In addition to plasmid-encoded enzymes, many bacteria, including P. aeruginosa, possess chromosomally encoded β-lactamases. msdmanuals.comrki.de A key example is the AmpC cephalosporinase. msdmanuals.comrki.de The expression of the ampC gene is often inducible, meaning it is upregulated in the presence of certain β-lactam antibiotics. msdmanuals.com Cefsulodine has been shown to be an inducer of AmpC β-lactamase production in P. aeruginosa. nih.gov This induction leads to an increased concentration of the enzyme, which can then effectively hydrolyze cefsulodine and other cephalosporins, resulting in clinical resistance. nih.govnih.gov

One study compared the inducing capacity of cefsulodine with other anti-pseudomonal cephalosporins on a strain of P. aeruginosa that produces an inducible cephalosporinase. The results indicated that while ceftazidime (B193861) was the strongest inducer, cefsulodine also had an intermediate inducing effect on β-lactamase production. nih.gov

Role of Plasmid-Encoded Beta-Lactamases

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. doccheck.comdb-thueringen.deuni-due.de This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. doccheck.combionity.com

In many resistant bacterial strains, the genes encoding efflux pumps are overexpressed, leading to an increased number of pumps in the cell membrane and consequently, more efficient removal of the antibiotic. bionity.comd-nb.info This overexpression can be a result of mutations in regulatory genes. d-nb.info In P. aeruginosa, several efflux pump systems, such as the MexAB-OprM and MexXY systems, contribute to resistance against a broad spectrum of antimicrobial agents, including cefsulodine. researchgate.netuni-muenchen.de The overexpression of these pumps is a common mechanism of acquired resistance in clinical isolates. researchgate.net

Characterization of Efflux Pump Overexpression

Outer Membrane Permeability Alterations

The outer membrane of Gram-negative bacteria like P. aeruginosa serves as a formidable barrier, regulating the influx of substances, including antibiotics. brieflands.comjidc.org Alterations in this membrane's permeability are a crucial mechanism of resistance to Cefsulodine sodium.

Porin Downregulation and Mutations

Porins are protein channels embedded in the outer membrane that facilitate the diffusion of hydrophilic molecules, including many antibiotics, into the periplasmic space. brieflands.comjidc.org In P. aeruginosa, the OprD porin is a key channel for the entry of carbapenems and basic amino acids. brieflands.comjidc.org Downregulation or mutational inactivation of porins, particularly OprD, significantly reduces the influx of antibiotics, contributing to resistance.

Studies have shown that a decrease in the expression of the oprD gene is a common finding in multidrug-resistant P. aeruginosa isolates. nih.gov In one study of 18 clinical isolates, a significant decrease in the oprD level was observed in 13 isolates. brieflands.com Another study investigating 29 multidrug-resistant clinical isolates of P. aeruginosa found that the oprD gene was downregulated in 89.7% of them. nih.gov This downregulation is often linked to mutations in regulatory genes, such as mexT. nih.gov

Mutations within the oprD gene itself can also lead to non-functional or truncated porin proteins. These mutations are frequently found in the extracellular loops of the OprD protein, which are critical for its function. nih.gov The loss or alteration of OprD is a primary mechanism of resistance to imipenem (B608078) and, to a lesser extent, meropenem, and can contribute to cross-resistance to other β-lactams. brieflands.comasm.org

Table 1: Research Findings on Porin Downregulation and Mutations

Bacterial Species Porin Investigated Key Findings Reference
Pseudomonas aeruginosaOprDDecreased oprD expression in 13 out of 18 clinical isolates. brieflands.com
Pseudomonas aeruginosaOprDDownregulation of oprD in 89.7% of 29 multidrug-resistant isolates. nih.gov
Pseudomonas aeruginosaOprDMutations predominantly found in the extracellular loops of the porin protein. nih.gov
Pseudomonas aeruginosaOprMOverproduction associated with cross-resistance to meropenem, cephems, and quinolones. asm.org

Impact on this compound Influx

The reduced number or altered structure of porin channels directly impedes the entry of this compound into the periplasmic space. This decreased influx means that the antibiotic may not reach a sufficient concentration at its target site—the penicillin-binding proteins (PBPs)—to exert its bactericidal effect. nih.gov

Research on a Cefsulodine-resistant strain of P. aeruginosa demonstrated a measurable decrease in the permeability of the outer membrane to the antibiotic. nih.gov The permeability parameter for Cefsulodine in the resistant strain was calculated to be 0.0034 cm³ min⁻¹ mg dry mass⁻¹, resulting in a significantly lower flux of the antibiotic across the outer membrane compared to the sensitive strain. nih.gov This limitation in influx allows other resistance mechanisms, such as enzymatic degradation by β-lactamases, to more effectively neutralize the antibiotic that does manage to enter the periplasm. nih.gov

Target Site Modifications and Mutations in Penicillin-Binding Proteins

Cefsulodine, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.com Modifications or mutations in these target proteins can reduce the binding affinity of the antibiotic, leading to resistance.

In P. aeruginosa, Penicillin-Binding Protein 3 (PBP3) has been identified as a primary target for Cefsulodine. nih.gov Spontaneous Cefsulodine-resistant mutants of P. aeruginosa have been isolated that show a significant reduction in the affinity of PBP3 for Cefsulodine and other antipseudomonal β-lactams. nih.gov This reduced affinity is due to mutations in the pbpB gene, which encodes PBP3. nih.gov

A study on clinical isolates from cystic fibrosis patients revealed that nonsynonymous polymorphisms within the pbpB gene frequently occur in β-lactam resistant P. aeruginosa strains. researchgate.net These mutations in the transpeptidase-encoding domain of PBP3 are associated with unique antibiotic susceptibility patterns and are considered a common adaptive target in the development of β-lactam resistance. researchgate.net For instance, the R504C mutation in the binding pocket of PBP3 has been linked to reduced susceptibility to aztreonam (B1666516) and ceftazidime. researchgate.net

Table 2: Research Findings on PBP Modifications and Mutations

Bacterium PBP Investigated Key Findings Reference
Pseudomonas aeruginosaPBP3Significant reduction in affinity for Cefsulodine in resistant mutants. nih.gov
Pseudomonas aeruginosaPBP3 (pbpB gene)Frequent nonsynonymous polymorphisms in resistant isolates from cystic fibrosis patients. researchgate.net
Escherichia coliPBPspH stress can inhibit PBPs, leading to resistance to Cefsulodine. mdpi.com

Biofilm-Associated Resistance Mechanisms and this compound Effectiveness in Research Models

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to surfaces. researchgate.netresearchgate.net This mode of growth provides bacteria with a protected environment and contributes significantly to antibiotic resistance. researchgate.netresearchgate.net The mechanisms of biofilm-associated resistance are multifaceted and include delayed penetration of the antibiotic, altered microenvironment, and the presence of persister cells. researchgate.netnih.gov

The extracellular matrix of the biofilm can act as a physical barrier, slowing down the diffusion of antibiotics like Cefsulodine. researchgate.net Furthermore, the physiological heterogeneity within a biofilm, with gradients of nutrients and oxygen, leads to the presence of slow-growing or dormant cells in the deeper layers. nih.govcambridge.org These cells are inherently less susceptible to antibiotics like Cefsulodine that target actively growing cells. nih.gov

A key aspect of biofilm resistance is the presence of "persister" cells. researchgate.net These are a small subpopulation of dormant, highly tolerant cells that can survive high concentrations of antibiotics. researchgate.net After the antibiotic pressure is removed, these persister cells can revert to an active state and repopulate the biofilm, leading to a relapse of infection. researchgate.net

While specific research models detailing Cefsulodine's effectiveness against biofilms are not extensively covered in the provided search results, the general principles of biofilm resistance are applicable. The slow penetration and the presence of non-dividing cells within the biofilm structure would inherently reduce the effectiveness of Cefsulodine. researchgate.netnih.gov The loss of OprF, a porin, has also been associated with biofilm formation, further linking reduced permeability with this resistant mode of growth. mdpi.com

Novel Biological Activities and Non Antimicrobial Targets of Cefsulodine Sodium in Research

Protein Tyrosine Phosphatase (PTP) Inhibition

Potent Inhibition of mPTPB from Mycobacterium tuberculosis

Cefsulodine sodium has been identified as a moderate inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor for the bacterium. nih.govmdpi.com Research has demonstrated that this compound exhibits an IC₅₀ value of 16 μM against mPTPB. mdpi.com The deletion of mPTPB has been shown to impair the intracellular survival of M. tuberculosis in macrophages, suggesting that inhibiting its activity could be a viable anti-tuberculosis strategy. nih.gov

Through fragmentation analysis of the cefsulodine molecule, the α-sulfophenylacetic amide (SPAA) moiety was identified as the primary pharmacophore responsible for its mPTPB inhibitory activity. nih.govnih.gov While cefsulodine itself shows moderate potency, this discovery of the SPAA fragment has paved the way for the development of more potent and selective mPTPB inhibitors. nih.gov

Compound/FragmentTargetIC₅₀Reference
This compoundmPTPB16 μM nih.govmdpi.com
α-sulfophenylacetic amide (SPAA)mPTPB180 μM nih.govmdpi.com

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

In addition to its effects on bacterial phosphatases, this compound has been found to inhibit human Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a significant therapeutic target for conditions such as type 2 diabetes, obesity, and certain cancers. pnas.orgresearchgate.net High-resolution dose-response screening of a chemical library identified this compound as the most potent novel inhibitor of PTP1B from the collection. pnas.orgcapes.gov.br

The inhibitory activity of this compound against PTP1B was determined to have an IC₅₀ of 27.0 μM and an IC₂₀ of 8.51 μM. pnas.orgresearchgate.net This finding is particularly noteworthy as it highlights a non-antimicrobial application for a well-established antibiotic, suggesting its potential as a scaffold for developing new PTP1B inhibitors. pnas.org

InhibitorTargetIC₅₀IC₂₀Reference
This compoundPTP1B27.0 μM (± 0.83 μM)8.51 μM pnas.orgresearchgate.netresearchgate.net

Structural Basis for PTP Inhibition (e.g., Sulfonic Acid Moiety as pTyr Mimetic)

The structural basis for the inhibitory activity of this compound against protein tyrosine phosphatases lies in its sulfonic acid moiety. nih.govresearchgate.net This chemical group acts as a nonhydrolyzable phosphotyrosine (pTyr) mimetic. nih.gov In PTPs, the active site is structured to bind and dephosphorylate phosphotyrosine residues on substrate proteins. hubrecht.eu

The sulfonic acid group in cefsulodine mimics the phosphate (B84403) group of pTyr, allowing it to bind to the active site of PTPs like mPTPB and PTP1B, thereby competitively inhibiting their enzymatic activity. nih.govpnas.org This mechanism is similar to other PTP inhibitors that utilize sulfamic acid or other phosphonate (B1237965) mimetics to achieve their inhibitory effects. researchgate.netrcsb.org The identification of the α-sulfophenylacetic amide (SPAA) fragment as the key pharmacophore further supports the crucial role of the sulfonate group in this molecular mimicry. nih.gov

Potential Research Applications in Metabolic and Oncological Studies (via PTP1B Inhibition)

The inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound suggests its potential as a research tool and a lead compound in metabolic and oncological studies. pnas.orghubrecht.eu PTP1B is a well-established negative regulator of insulin (B600854) and leptin signaling pathways, making it a key target for type 2 diabetes and obesity research. patsnap.comunina.it The genetic deletion or inhibition of PTP1B has been shown to enhance insulin sensitivity and protect against diet-induced obesity in animal models. unina.itplos.org

In the field of oncology, PTP1B has emerged as a promoter of tumor progression in certain cancers, including HER2-positive breast cancer. medicalrealities.comfmi.ch It can cooperate with oncogenes like HER2 to enhance tumorigenesis. medicalrealities.com Therefore, inhibitors of PTP1B are being investigated for their potential to reduce tumor growth and metastasis. medicalrealities.com The discovery of cefsulodine's activity against PTP1B provides a starting point for developing more selective and potent inhibitors for these therapeutic areas. pnas.org

Structure-Activity Relationship Studies for Non-Antimicrobial Effects

The non-antimicrobial effects of this compound, specifically its PTP inhibitory activity, have been the subject of structure-activity relationship (SAR) studies. nih.gov A key finding from these studies was the "fragmentation" of the cefsulodine molecule to identify the minimal pharmacophore responsible for the observed biological activity. nih.gov

This approach led to the identification of α-sulfophenylacetic amide (SPAA) as the component largely responsible for the inhibition of mPTPB, while the other fragments, 7-aminocephalosporanic acid (7-ACA) and isonicotinamide, showed no significant inhibitory effect. nih.gov The SPAA fragment itself was found to be a competitive inhibitor of mPTPB. nih.gov This discovery allowed researchers to use SPAA as a scaffold for structure-guided, fragment-based optimization. nih.govnih.gov This has led to the development of novel, highly potent, and selective mPTPB inhibitors with improved drug-like properties, demonstrating the value of SAR studies in repurposing existing drugs for new therapeutic targets. nih.gov

Advanced Research in the Synthesis and Chemical Derivatization of Cefsulodine Sodium

Development of Improved Synthetic Methodologies

Recent advancements in the synthesis of Cefsulodine sodium have focused on enhancing purity, stability, and yield through the optimization of reaction conditions, particularly solvent systems and crystallization techniques.

The choice of solvent is critical in the synthesis of this compound, influencing both the reaction rate and the impurity profile of the final product. An improved process involves dissolving the starting material, Cefsulodin (B1200230), in an organic solvent prior to the addition of a sodium salt. google.com This method is superior to the traditional approach of suspending Cefsulodin in water and adding sodium hydroxide, which can lead to degradation of the β-lactam ring under basic conditions. google.com

Key solvent systems that have been explored include:

Dimethylformamide (DMF): The use of DMF, either alone or in a mixture with water, has been shown to be particularly advantageous. google.comgoogle.com DMF effectively dissolves Cefsulodin, allowing the subsequent reaction with a sodium salt, such as sodium acetate (B1210297), to proceed in a homogenous solution. google.com This minimizes the degradation that can occur in aqueous basic conditions. google.com

Ethanol-Water Mixtures: A mixture of ethanol (B145695) and water is another effective solvent system. google.com Cefsulodin can be dissolved in this mixture, and the addition of sodium acetate facilitates the formation of this compound. google.com

The use of these organic-based solvent systems, coupled with a weaker base like sodium acetate, mitigates the formation of impurities, leading to a final product with higher purity and improved stability. google.com For instance, this compound prepared via the improved process is expected to show significantly better stability than material produced by older methods, where a purity of 95% could degrade to approximately 77% after 56 days at room temperature. google.com

Table 1: Comparison of Solvent Systems in this compound Synthesis
Solvent SystemBase UsedKey AdvantagesReference
Dimethylformamide (DMF) or DMF/WaterSodium AcetateHomogenous reaction, minimizes degradation, improved purity and stability. google.comgoogle.com
Ethanol/WaterSodium AcetateEffective dissolution of Cefsulodin, facilitates formation of the sodium salt. google.com
Water (Suspension)Sodium HydroxideTraditional method, prone to degradation and lower purity. google.com

Crystallization is a crucial step for the purification and isolation of this compound. The technique employed can influence the crystal form (polymorphism), which in turn affects the stability of the final product. google.com

Anti-Solvent Crystallization: This is a primary technique used in the improved synthesis of this compound. google.com After the formation of this compound in the reaction solvent, an anti-solvent is added to induce precipitation of the product. The choice of anti-solvent depends on the initial solvent system: google.com

When DMF or a DMF/water mixture is used as the solvent, water can be added as an anti-solvent to precipitate this compound. google.com

If an ethanol/water mixture is the solvent, adding more ethanol as an anti-solvent can cause the this compound to crystallize. google.com

Polymorphism: Research has identified at least two crystalline forms of this compound, which can be obtained through different crystallization conditions: google.com

Spherical-shaped crystals: These can be obtained by crystallization from a DMF-water solvent system. google.com

Needle-shaped crystals: These are formed when an ethanol-water mixture is used as the solvent, with additional ethanol as the anti-solvent. google.com

These polymorphs can be distinguished by microscopic analysis and powder X-ray diffraction (PXRD). google.comgoogle.com Stability studies have shown that the needle-shaped crystals are more stable than the spherical-shaped crystals. google.com

Table 2: Stability Comparison of this compound Crystal Forms at 55°C
Crystal FormDay 1 Purity (%)Day 7 Purity (%)Day 14 Purity (%)Day 21 Purity (%)Reference
Spherical-shaped98.586.383.783.1 google.com
Needle-shaped99.298.196.895.7 google.com

Exploration of Solvent Systems for Enhanced Purity and Stability

Stability Research of this compound Forms

The stability of this compound is a critical attribute, and research has focused on understanding the impact of hydration and the pathways of degradation under various conditions.

The water content of solid this compound has a significant impact on its stability. google.com While Cefsulodine is a third-generation cephalosporin, its stability can be compromised by inappropriate levels of hydration. chemimpex.com

Research has shown that drying this compound to a specific water content range can improve its stability. google.comgoogle.com Specifically, a water content between 2.0% and 4.5% by weight is considered optimal. google.comgoogle.com It is believed that this compound with a water content below 2% or above this range (e.g., 5-6%) is less stable. google.com The hygroscopic nature of some forms of cephalosporins, like the white or slightly yellow powder of Cefradine, underscores the importance of controlling moisture content. drugfuture.com

The degradation of this compound, like other β-lactam antibiotics, can be initiated by various factors including pH, temperature, and light. scispace.comnih.gov The primary site of degradation is often the β-lactam ring, which is susceptible to hydrolysis. google.com

In Aqueous Solution: Studies on the degradation of this compound in aqueous solutions have been conducted to understand its kinetics and mechanisms. nih.gov The stability is pH-dependent, with a stability range noted between pH 4.5 and 6.5. jigspharma.com In a comprehensive analysis, the degradation half-life of Cefsulodin in cation-adjusted Mueller-Hinton broth at 36°C was found to be pH-dependent, with shorter half-lives at higher pH values. nih.gov For example, at a pH of 7.25, the degradation half-life was approximately 23.1 hours. nih.gov

Degradation Products: Forced degradation studies and biodegradation analysis have identified several degradation products of Cefsulodin. One study identified six major products from biodegradation by Escherichia sp. CS-1: mdpi.com

Desfuroyl Ceftiofur (P1)

5-hydroxymethyl-2-furaldehyde (P2)

7-Aminodesacetoxycephalosporanic acid (P3)

5-Hydroxy-2-furoic acid (P4)

2-Furoic acid (P5)

CEF-aldehyde (P6)

These products suggest degradation pathways involving the hydrolysis of the ester linkage and modifications to the furoyl group. mdpi.com Another potential degradation pathway involves the nucleophilic displacement of the pyridinium (B92312) group by water or hydroxide, which is more prevalent under basic conditions. google.com

Table 3: Degradation Half-life of Cefsulodin in CA-MHB at 36°C and Different pH
pHDegradation Half-life (hours)Reference
6.80Shorter half-lives at higher pH; ~23.1 hours at pH 7.25 nih.gov
7.25
7.80

Influence of Hydration Levels on Compound Stability

Strategies for Derivatization and Analogue Synthesis for Academic Exploration

The synthesis of derivatives and analogues of existing antibiotics is a crucial strategy in medicinal chemistry to overcome bacterial resistance, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). While specific research on the derivatization of Cefsulodine for academic exploration is not extensively documented, general strategies applied to other cephalosporins can be considered.

The core structure of cephalosporins offers several sites for chemical modification, primarily at the C-7 and C-3 positions of the cephem nucleus.

Modification at the C-7 Position: The acylamino side chain at the C-7 position is a common target for derivatization. Introducing different substituents can significantly alter the antibacterial spectrum and potency. nih.gov For many potent cephalosporins, a 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetamido group has been found to be a favorable substituent at this position. nih.gov

Modification at the C-3 Position: The substituent at the C-3 position influences the pharmacokinetic properties and metabolic stability of the compound. For Cefsulodine, this is a pyridinium methyl group. The synthesis of cephalosporins with different 3'-nitrogen heterocyclic substituents has been a fruitful area of research, leading to compounds with enhanced activity. researchgate.net For example, introducing halogen atoms into the thiazole (B1198619) nucleus of some cephalosporins has been shown to improve activity against certain β-lactamase-producing strains. researchgate.net

The goal of such derivatization studies is to establish a clear structure-activity relationship (SAR), which can guide the design of new, more effective antibacterial agents. mdpi.com By systematically modifying the Cefsulodine structure and evaluating the antibacterial activity of the resulting analogues, researchers could identify key structural features responsible for its specific activity against Pseudomonas aeruginosa and potentially develop new compounds with improved properties. nih.gov

Sophisticated Analytical Methodologies for Cefsulodine Sodium in Research

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For cefsulodine sodium, various chromatographic methods have been developed to meet specific research needs, from assessing purity in raw materials to monitoring its concentration in biological fluids.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and quantifying the amount of this compound in research and bulk samples. fishersci.fi The method's high resolution allows for the effective separation of the parent compound from its degradation products and synthesis-related impurities.

In-depth research has been conducted to characterize impurities in this compound raw material using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS), a technique that provides structural information on the separated components. researchgate.netnih.gov One such study utilized a two-dimensional liquid chromatography approach to overcome the challenges posed by using non-volatile mobile phases, which are effective for separation but incompatible with mass spectrometry. researchgate.net This method successfully separated and provided structural information for ten previously uncharacterized impurities. nih.gov The degradation behavior of this compound was also investigated, revealing its sensitivity and guiding storage conditions. nih.gov The characterization of these impurities is vital for improving manufacturing processes and enhancing the quality control monographs in pharmacopoeias. researchgate.netnih.gov

Table 1: HPLC and LC/MS/MS Conditions for Impurity Analysis of this compound This table is interactive. Click on the headers to sort.

Parameter First Dimension Chromatography Second Dimension Chromatography
Column Kromasil 100-5C18 (4.6 mm × 250 mm, 5 µm) nih.gov Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 µm) nih.gov
Mobile Phase Gradient elution with 1% ammonium (B1175870) sulphate aqueous solution and acetonitrile (B52724) nih.gov Gradient elution with 10 mM ammonium formate (B1220265) solution and methanol (B129727) nih.gov

| Purpose | Initial separation of cefsulodine from its impurities researchgate.net | Online desalting and further separation for MS analysis researchgate.net |

For pharmacokinetic studies, which track the concentration of a drug in the body over time, a highly sensitive and specific analytical method is required. Microbore liquid chromatography, which uses columns with smaller internal diameters, offers advantages such as reduced solvent consumption and potentially higher sensitivity.

A method combining on-line microdialysis with microbore liquid chromatography and ultraviolet (UV) detection has been successfully developed and validated for the continuous monitoring of unbound cefsulodine in rat blood. nih.gov This setup allows for automated sampling and analysis, providing a detailed pharmacokinetic profile from a single animal. nih.gov The method demonstrated excellent linearity and reproducibility, proving its suitability for in vivo research. nih.gov Following intravenous administration in rats, this technique was used to show that the disposition of cefsulodine follows a two-exponential pattern. nih.gov

Table 2: Microbore LC-UV Conditions for In Vivo Cefsulodine Analysis This table is interactive. Click on the headers to sort.

Parameter Condition
Column Microbore reversed-phase column nih.gov
Mobile Phase Methanol-100 mM monosodium phosphoric acid (10:90, v/v), pH 5.0 nih.gov
Flow Rate 0.05 ml/min nih.gov
Detection UV at 265 nm nih.gov

| Application | Continuous monitoring of unbound cefsulodine in rat blood for pharmacokinetic studies nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification in Research Samples

Spectrophotometric Approaches (e.g., First-Derivative Spectrophotometry for Mixtures)

Spectrophotometry offers a rapid and cost-effective alternative to chromatography for quantitative analysis. However, direct spectrophotometry is often hampered by overlapping absorption spectra when analyzing mixtures. First-derivative spectrophotometry is an advanced technique that can resolve this issue. By calculating the first derivative of the absorption spectrum, it is possible to identify and measure components in a mixture at the "zero-crossing" point of the interfering substance. nih.gov

This approach has been successfully applied to the simultaneous determination of cefsulodine and clavulanic acid in binary mixtures. nih.gov Since the absorption spectra of these two compounds overlap significantly, direct measurement is not feasible. The first-derivative method, however, allows for their accurate quantification without any prior separation steps. nih.gov The method was found to be rapid, accurate, and reproducible for resolving mixtures of the two drugs in various ratios. nih.gov

Table 3: Analytical Parameters for First-Derivative Spectrophotometric Analysis of Cefsulodine This table is interactive. Click on the headers to sort.

Parameter Value
Technique First-derivative spectrophotometry with zero-crossing measurement nih.gov
Linear Range 2.0 - 56.0 µg/ml nih.gov
Lower Detection Limit (P=0.05) 0.16 µg/ml nih.gov

| Application | Simultaneous quantification of Cefsulodine and Clavulanic Acid in mixtures and physiological solutions nih.gov |

Application of Microdialysis for Monitoring in Biological Fluids (Methodological Development)

Microdialysis is a minimally invasive sampling technique used in preclinical and clinical research to measure the concentration of unbound substances in the extracellular fluid of tissues. nih.gov It is particularly valuable for pharmacokinetic studies of antibiotics in specific body compartments, such as the brain or blood, as it measures the biologically active, unbound fraction of the drug that is available to interact with its target. nih.govnih.gov

The development of on-line microdialysis coupled with analytical systems like HPLC represents a significant methodological advancement for pharmacological research. nih.gov As detailed previously (Section 7.1.2), this technique has been specifically developed for monitoring free cefsulodine concentrations in the blood of laboratory animals. nih.gov A microdialysis probe, inserted into a blood vessel, is continuously perfused with a physiological solution. Small molecules like unbound cefsulodine diffuse across the semipermeable membrane of the probe and are collected in the dialysate, which is then directly analyzed. nih.gov This approach provides continuous, real-time data on drug levels, which is crucial for understanding the time course of drug availability at the target site and for establishing accurate pharmacokinetic/pharmacodynamic relationships. nih.govnih.gov

Innovative Research Applications and Methodological Platforms Utilizing Cefsulodine Sodium

Use in Selective and Differential Culture Media for Microbial Isolation

The selective antimicrobial activity of cefsulodine is instrumental in the formulation of culture media designed to isolate specific bacteria from mixed microbial populations. By inhibiting the growth of common, faster-growing organisms, cefsulodine allows for the targeted recovery and identification of slower-growing or less competitive bacteria.

Cefsulodine-Irgasan-Novobiocin (CIN) Agar (B569324) for Yersinia enterocolitica Research

Cefsulodine-Irgasan-Novobiocin (CIN) agar is a highly selective and differential medium developed for the isolation of Yersinia enterocolitica, a significant foodborne pathogen. microbenotes.comhardydiagnostics.com The formulation of CIN agar was a result of extensive research to define an optimal basal medium and to evaluate various selective chemical agents and antibiotics. nih.gov

The key components of CIN agar and their functions are detailed below:

Cefsulodine: Inhibits the growth of many Gram-negative bacteria, particularly Pseudomonas aeruginosa. nih.govvetbact.org

Irgasan: Suppresses the growth of Gram-positive bacteria and some Gram-negative bacteria. microbenotes.comvetbact.org

Novobiocin (B609625): Further inhibits the growth of a wide range of Gram-positive and some Gram-negative bacteria. vetbact.org

Mannitol (B672): Serves as a fermentable carbohydrate. Yersinia enterocolitica ferments mannitol, producing acid. microbenotes.comvetbact.org

Neutral Red: A pH indicator that turns red in the presence of acid, leading to the characteristic "bull's-eye" colonies of Yersinia with a deep red center and a translucent border. hardydiagnostics.comvetbact.org

Bile Salts (Sodium deoxycholate and Sodium cholate) and Crystal Violet: Inhibit the growth of Gram-positive bacteria. microbenotes.comvetbact.org

This combination of selective agents makes CIN agar highly effective in suppressing the growth of common enteric bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, thereby facilitating the isolation of Y. enterocolitica from contaminated samples like feces. nih.govvetbact.org Studies have shown that CIN agar provides a higher recovery rate for Y. enterocolitica compared to other media like Salmonella-Shigella (SS) agar and MacConkey agar, especially from fecal samples. nih.gov Some researchers have also developed modified versions of CIN agar to further improve the differentiation of pathogenic Yersinia species. nih.gov

Table 1: Key Components of CIN Agar and Their Functions

Component Function
Cefsulodine Inhibits many Gram-negative bacteria, especially P. aeruginosa. nih.govvetbact.org
Irgasan Inhibits Gram-positive and some Gram-negative bacteria. microbenotes.comvetbact.org
Novobiocin Inhibits a broad range of Gram-positive and some Gram-negative bacteria. vetbact.org
Mannitol Fermentable carbohydrate for differentiation. microbenotes.comvetbact.org
Neutral Red pH indicator for detecting mannitol fermentation. vetbact.org
Bile Salts & Crystal Violet Inhibit Gram-positive bacteria. microbenotes.comvetbact.org

Applications in Media for Haemophilus influenzae and Shiga Toxin-Producing Escherichia coli

Cefsulodine has also been incorporated into selective media for the isolation of other important pathogens. A modified chocolate blood agar containing cefsulodin (B1200230) was developed for the recovery of Haemophilus influenzae from the respiratory secretions of patients with cystic fibrosis. nih.gov This selective medium demonstrated an improved recovery rate of H. influenzae compared to non-selective chocolate blood agar and haemin-bacitracin blood agar. nih.gov Another study described a selective medium for nonencapsulated H. influenzae that utilized cefsulodin disks. nih.gov

In the context of Shiga toxin-producing Escherichia coli (STEC), cefsulodin is used as a selective agent in some enrichment broths to suppress the growth of competing microorganisms. researchgate.net For instance, vancomycin-cefixime-cefsulodin blood agar (BVCCA) has been used for the detection of STEC in bovine fecal samples. nih.gov The inclusion of cefsulodin, along with other antibiotics, helps to create a selective environment that favors the growth and subsequent detection of STEC strains, which can be present in low numbers in complex samples. researchgate.netnih.gov

Selective Isolation of Aeromonas mesophiles

The selective properties of CIN agar have been adapted for the isolation of mesophilic Aeromonas species, which are opportunistic pathogens. hardydiagnostics.com By reducing the concentration of cefsulodin in the medium, it becomes suitable for the selective isolation of Aeromonas spp. vetbact.org Studies have demonstrated the efficacy of using CIN agar for recovering Aeromonas from fecal samples. medkoo.com While cefsulodin can suppress the growth of Aeromonas at higher concentrations, a lower concentration allows for their growth while still inhibiting other competing bacteria. nih.gov This highlights the versatility of cefsulodine as a selective agent that can be tailored for the isolation of different bacterial species by adjusting its concentration in the culture medium.

High-Throughput and High-Resolution Screening Technologies

Beyond its role in traditional microbiology, cefsulodine sodium has emerged as a key compound in advanced screening technologies, particularly in the fields of drug discovery and enzyme inhibition studies.

Droplet-Based Microfluidics for Dose-Response Studies

Droplet-based microfluidics is a powerful high-throughput screening (HTS) technology that enables the analysis of millions of individual reactions in picoliter-sized droplets. nih.govpnas.org This technology has been utilized to perform high-resolution dose-response studies by creating concentration gradients of chemical compounds within the microfluidic system. researcher.lifecapes.gov.br In a notable study, a robust microfluidic approach was developed that generated approximately 10,000 data points per compound, a significant increase from the 7-10 data points typically obtained in conventional dose-response analyses. nih.govnih.gov This high-resolution screening allows for highly precise and reproducible determination of IC50 values (the concentration of an inhibitor where the response is reduced by half) and can reveal complex dose-response relationships. researcher.lifenih.gov

Screening of Chemical Libraries for Novel Inhibitors

One of the significant applications of high-resolution, droplet-based microfluidic screening is the testing of chemical libraries to identify novel inhibitors of therapeutic targets. researcher.lifenih.gov In a screen of a 704-compound library against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes, obesity, and cancer, sodium cefsulodine was identified as a novel and potent inhibitor. nih.govresearcher.lifenih.gov The IC50 value for sodium cefsulodine against PTP1B was determined to be 27 ± 0.83 μM. researcher.lifenih.gov This discovery was significant as cefsulodine, an existing pharmaceutical, was found to have a new inhibitory activity against a key therapeutic target. pnas.org The sulfonic acid moiety of cefsulodine is thought to play a role similar to a phosphate (B84403) mimetic, contributing to its inhibitory action on PTP1B. pnas.org This finding showcases the power of high-throughput screening in repurposing existing drugs and identifying new lead compounds for drug development. rsc.orgresearchgate.net

Table 2: Research Findings on this compound as a PTP1B Inhibitor

Parameter Finding Reference
Technology Used Droplet-based microfluidics for high-resolution dose-response screening nih.govresearcher.lifenih.gov
Screened Library 704 compounds from the Prestwick Chemical Library® nih.gov
Target Enzyme Protein Tyrosine Phosphatase 1B (PTP1B) nih.govresearcher.lifenih.gov
Identified Inhibitor Sodium Cefsulodine nih.govresearcher.lifenih.gov
IC50 Value 27 ± 0.83 μM researcher.lifenih.gov
IC20 Value 8.51 μM nih.govresearchgate.net

Investigation of Microbial Growth Dynamics in Controlled Environments

This compound is a valuable tool for investigating microbial growth dynamics, particularly in the creation of selective media to isolate and study specific microorganisms from complex communities. Its narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa and some other Gram-negative and Gram-positive bacteria, allows researchers to control the microbial composition of an environment and focus on the growth characteristics of resistant organisms. toku-e.comagscientific.commicrobiologyresearch.org

A primary application of this compound is in the formulation of selective agars, most notably Cefsulodin-Irgasan-Novobiocin (CIN) agar. nih.govcdnsciencepub.commicrobenotes.com This medium is specifically designed for the isolation and enumeration of Yersinia enterocolitica, a significant foodborne pathogen. agscientific.commicrobenotes.com Cefsulodine, in combination with Irgasan and Novobiocin, suppresses the growth of a wide range of competing bacteria, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, thereby facilitating the growth and identification of Yersinia species. nih.govcdnsciencepub.com The medium's effectiveness relies on the inherent resistance of Yersinia enterocolitica to these selective agents. microbenotes.com

Research has delved into the specific effects of the components of CIN agar on the growth kinetics of Yersinia enterocolitica. Studies have examined the individual and combined impacts of cefsulodin, irgasan, and novobiocin on both plasmid-bearing (virulent) and plasmid-cured (avirulent) strains. These investigations, carried out in pure culture under controlled temperatures, have provided detailed insights into the lag phase duration and growth rates of the bacterium in the presence of these selective pressures.

For instance, one study demonstrated that the presence of selective agents generally increased the duration of the lag phase at 37°C. The growth rates in the complete CIN broth were faster at 37°C than at 25°C. However, in media lacking the full complement of selective agents, growth was sometimes faster at the lower temperature. Notably, virulent, plasmid-bearing strains of Yersinia enterocolitica generally exhibited slower growth rates than their plasmid-cured counterparts at 37°C, highlighting the metabolic burden of virulence plasmids.

The utility of Cefsulodine extends beyond the study of Yersinia. It has been incorporated into other selective media to investigate the growth of different bacteria. For example, a modified chocolate blood agar containing cefsulodin has been developed for the enhanced recovery of Haemophilus influenzae from respiratory secretions, where it effectively suppresses the overgrowth of Pseudomonas aeruginosa and Staphylococcus aureus. microbiologyresearch.org In water quality analysis, Cefsulodine is added to MI agar and Chromogenic Coliform Agar (CCA) to inhibit non-coliform bacteria that could otherwise interfere with the detection and enumeration of E. coli and other coliforms. nih.govmdpi.com This allows for a more accurate assessment of fecal contamination in water sources. asm.org

The data generated from these controlled growth studies are often presented in tables that quantify the effects of different media compositions and environmental conditions on microbial growth parameters.

Research Findings on Yersinia enterocolitica Growth in Selective Media

The following table summarizes findings on the recovery of Yersinia enterocolitica from fecal samples using different selective agars.

Agar MediumRecovery from Direct Plating (%)Recovery after Cold Enrichment (%)Background Organism Reduction
CIN Agar0.41.5Significant
Salmonella-Shigella Agar0.00.7Less Significant
MacConkey Agar0.00.9Less Significant

Data sourced from Schiemann, 1979. nih.govcdnsciencepub.com

Impact of Selective Agents on Yersinia enterocolitica Growth Kinetics

The table below illustrates the influence of individual and combined selective agents found in CIN agar on the growth rate of plasmid-cured Yersinia enterocolitica at different temperatures.

Selective Agent(s) in BrothGrowth Rate at 25°C (log10 CFU/ml/h)Growth Rate at 37°C (log10 CFU/ml/h)
None (Control)0.350.45
Cefsulodin0.330.42
Irgasan0.360.40
Novobiocin0.340.44
Cefsulodin + Irgasan0.380.35
Cefsulodin + Novobiocin0.370.36
Irgasan + Novobiocin0.390.34
Cefsulodin + Irgasan + Novobiocin (CIN)0.320.32

Adapted from Logue et al., 2000.

These examples underscore how this compound, as a key component of various methodological platforms, facilitates detailed investigations into microbial growth dynamics. By creating controlled, selective environments, researchers can dissect the intricate interactions between microorganisms and their chemical surroundings, leading to a deeper understanding of bacterial physiology and ecology.

Current Challenges and Future Directions in Cefsulodine Sodium Research

Elucidating Mechanisms of Emerging Resistance in Novel Bacterial Isolates

The emergence of antibiotic resistance is a significant global health challenge. For cefsulodine, resistance in bacteria like P. aeruginosa can arise from several mechanisms. agscientific.comtoku-e.com One primary mechanism is the production of β-lactamase enzymes, which can hydrolyze the β-lactam ring of cefsulodine, rendering it inactive. agscientific.comtoku-e.comnih.gov While cefsulodin (B1200230) is poorly hydrolyzed by many chromosomal β-lactamases, it can be degraded by plasmid-mediated carbenicillinases.

Another key resistance mechanism involves modifications to Penicillin-Binding Proteins (PBPs), the primary targets of cefsulodine. patsnap.compatsnap.com Alterations in PBP structure, particularly PBP3 in P. aeruginosa, can reduce the binding affinity of cefsulodine, leading to decreased efficacy. medchemexpress.com

Furthermore, efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, play a crucial role in resistance. nih.govnih.gov The up-regulation of efflux pumps like MexCD-OprJ in P. aeruginosa has been correlated with increased resistance to cefsulodin. nih.gov Biofilm formation also contributes to resistance by creating a protective matrix that limits antibiotic penetration. nih.gov

Future research must focus on identifying and characterizing novel resistance mechanisms in clinical isolates. This includes genomic and proteomic studies to uncover new mutations in target proteins and novel efflux pump systems. Understanding these mechanisms is crucial for developing strategies to overcome resistance and prolong the clinical utility of cefsulodine.

Table 1: Known Mechanisms of Resistance to Cefsulodine

MechanismDescriptionKey Bacterial Species
β-Lactamase Production Enzymatic hydrolysis of the β-lactam ring. agscientific.comtoku-e.comPseudomonas aeruginosa
PBP Modification Alteration of penicillin-binding proteins, reducing drug affinity. patsnap.commedchemexpress.comPseudomonas aeruginosa
Efflux Pump Overexpression Increased expulsion of the antibiotic from the bacterial cell. nih.govPseudomonas aeruginosa
Biofilm Formation Creation of a protective extracellular matrix that impedes antibiotic penetration. nih.govPseudomonas aeruginosa

Further Exploration of Non-Antimicrobial Biological Activities

Recent research has uncovered intriguing non-antimicrobial biological activities of cefsulodine, opening new avenues for its application. One notable finding is its inhibitory activity against protein tyrosine phosphatases (PTPs). Cefsulodine has been identified as an inhibitor of mPTPB, a virulent phosphatase from Mycobacterium tuberculosis, with an IC50 of 16 μM. medchemexpress.comnih.gov It also shows inhibitory effects on SHP2, an oncogenic phosphatase. acs.org This suggests a potential role for cefsulodine derivatives in the development of novel therapeutics for tuberculosis and cancer.

Additionally, cefsulodine has been investigated for its potential in other areas. In silico studies have suggested that cefsulodine can bind to the SARS-CoV-2 S glycoprotein (B1211001) receptor binding domain, indicating a possible, though yet unproven, role in antiviral research. toku-e.com It has also been used to study the function of multidrug resistance-associated protein 4 in the transport of prostaglandin (B15479496) E2 across the blood-brain barrier. sigmaaldrich.commpbio.com

Future research should aim to:

Systematically screen cefsulodine and its analogues against a wider range of biological targets.

Elucidate the molecular mechanisms underlying its non-antimicrobial effects.

Explore its potential as a research tool to probe various biological pathways.

Development of Advanced In Vitro Models to Mimic Complex Biological Environments

Traditional in vitro susceptibility testing methods often fail to replicate the complex conditions of a real infection. To better predict the in vivo efficacy of cefsulodine, there is a need for more advanced in vitro models. These models should incorporate factors such as:

Biofilm growth: Bacteria within biofilms exhibit significantly different physiology and antibiotic susceptibility compared to their planktonic counterparts.

Host-pathogen interactions: The presence of host cells and components of the immune system can influence both bacterial growth and antibiotic activity.

Physicochemical gradients: Factors like oxygen and nutrient gradients within an infection site can impact bacterial metabolism and antibiotic effectiveness.

Hollow-fiber infection models (HFIM) are a promising approach to simulate human pharmacokinetic profiles and study the pharmacodynamics of antibiotics against bacterial populations over time. researchgate.netactualfarma.es These models can be used to optimize dosing regimens and evaluate the potential for resistance development. Further development of three-dimensional cell culture models and microfluidic systems will also be crucial for creating more physiologically relevant environments for studying cefsulodine's activity. asm.org

Synergistic Research with Other Agents in Preclinical Antimicrobial and Non-Antimicrobial Contexts

Combining cefsulodine with other agents can enhance its efficacy and overcome resistance. In the antimicrobial realm, synergy has been demonstrated between cefsulodine and other β-lactam antibiotics or β-lactamase inhibitors. For instance, combining cefsulodine with cefoxitin (B1668866) or the β-lactamase inhibitor sulbactam (B1307) has shown synergistic activity against β-lactamase-producing Bacteroides species. nih.gov Cefsulodine also acts synergistically with aminoglycosides against a significant percentage of P. aeruginosa isolates.

The potential for synergistic interactions also extends to non-antimicrobial applications. For example, if cefsulodine analogues are developed as anticancer agents targeting SHP2, they could be combined with other chemotherapy drugs to achieve a more potent therapeutic effect. acs.org

Future preclinical research should systematically investigate a wide range of combination therapies. This includes:

High-throughput screening of cefsulodine in combination with other antibiotics against panels of resistant bacteria.

Exploring synergy with non-antibiotic compounds, such as efflux pump inhibitors, which could restore cefsulodine's activity against resistant strains. acs.org

Investigating combinations in the context of its non-antimicrobial activities.

Table 2: Examples of Synergistic Combinations with Cefsulodine

Combination AgentTarget Organism/ContextObserved Effect
CefoxitinBacteroides speciesSynergistic inhibitory and bactericidal activity. nih.gov
SulbactamBacteroides speciesSynergistic inhibitory and bactericidal activity. nih.gov
AminoglycosidesPseudomonas aeruginosaSynergistic activity against 20%-80% of isolates.

Computational and Systems Biology Approaches for Predicting Compound Interactions and Resistance Evolution

Computational and systems biology approaches are powerful tools for accelerating drug discovery and understanding complex biological systems. In the context of cefsulodine research, these methods can be applied to:

Predict drug-target interactions: Molecular docking and simulation studies can predict the binding affinity of cefsulodine and its analogues to various bacterial and human proteins. This can help in identifying new potential targets and in designing more potent and selective compounds. acs.org

Model resistance evolution: Computational models can simulate the evolutionary pathways leading to antibiotic resistance under different drug pressures. This can help in predicting the emergence of resistance and in designing strategies to mitigate it.

Analyze large-scale biological data: Systems biology approaches can integrate data from genomics, proteomics, and metabolomics to build comprehensive models of bacterial responses to cefsulodine. This can provide a deeper understanding of its mechanism of action and of the networks involved in resistance.

The use of such in silico methods can significantly reduce the time and cost of experimental research by prioritizing the most promising avenues for investigation.

Design and Synthesis of Next-Generation Analogues with Tailored Research Properties

Building on the knowledge gained from the aforementioned research areas, the design and synthesis of next-generation cefsulodine analogues is a key future direction. The goal is to develop new compounds with tailored properties for specific research applications.

For example, by modifying the chemical structure of cefsulodine, it may be possible to:

Enhance antimicrobial activity: Introduce modifications to increase affinity for PBPs or to improve stability against β-lactamases.

Broaden the spectrum of activity: Alter the molecule to target a wider range of bacterial species.

Improve pharmacokinetic properties: Optimize absorption, distribution, metabolism, and excretion for specific therapeutic applications.

Increase potency and selectivity for non-antimicrobial targets: Fine-tune the structure to maximize inhibitory activity against targets like mPTPB or SHP2 while minimizing off-target effects. nih.gov

A fragment-based approach, as demonstrated in the development of potent mPTPB inhibitors from a cefsulodine-derived pharmacophore, is a promising strategy. nih.gov This involves identifying the key structural motifs responsible for a particular biological activity and then optimizing them through chemical synthesis.

Q & A

Q. What is the enzymatic inhibition profile of cefsulodine sodium, and how is its IC50 determined experimentally?

this compound's inhibitory activity is typically assessed using dose-response assays. A microfluidic approach (Taylor–Aris dispersion) generates precise concentration gradients segmented into picoliter reactors, enabling high-resolution IC50 measurements. For example, against protein tyrosine phosphatase 1B (PTP1B), this compound exhibited an IC50 of 27 ± 0.83 μM with high reproducibility (CV = 2.45%) . Key steps include:

  • Gradient formation : Controlled diffusion creates linear or logarithmic concentration ranges.
  • Data resolution : ~10,000 data points per compound reduce statistical uncertainty.
  • Validation : Compare results with traditional methods (e.g., multi-well plate assays) to confirm precision.

Q. How is this compound synthesized and characterized for purity in preclinical studies?

Synthesis involves β-lactam ring functionalization followed by sulfonic acid group introduction. Characterization includes:

  • HPLC-MS : Verify molecular weight and detect impurities.
  • NMR spectroscopy : Confirm structural integrity (e.g., absence of stereoisomers).
  • Purity standards : ≥864 μg/mg by mass spectrometry, as per pharmacopeial guidelines .
  • Bioactivity validation : Compare inhibition potency across batches to ensure consistency.

Advanced Research Questions

Q. How can microfluidic systems address contradictions in dose-response data for this compound across studies?

Discrepancies in reported IC50 values often arise from assay variability (e.g., buffer composition, enzyme stability). Microfluidics mitigates this by:

  • Standardized conditions : Uniform temperature/pH control across droplets.
  • High-throughput replication : 16 replicates per compound reduce outlier influence .
  • Complex curve resolution : Detect non-standard kinetics (e.g., biphasic inhibition) obscured in low-resolution assays. Example Table : IC50 Variability in Traditional vs. Microfluidic Assays
MethodIC50 (μM)CV (%)Replicates
Multi-well plate30 ± 3.511.73
Microfluidic gradient27 ± 0.832.4516

Q. What methodological considerations are critical when evaluating this compound’s off-target effects in complex biological systems?

To minimize false positives/negatives:

  • Selectivity panels : Test against structurally related enzymes (e.g., PTP1B vs. TCPTP).
  • Cellular context : Use primary cells or organoids to model physiological relevance.
  • Data triangulation : Combine enzymatic assays, transcriptomics, and molecular docking to confirm target specificity .
  • Contradiction analysis : If conflicting data emerge, re-evaluate cell permeability or metabolite interference (e.g., sodium ion cross-talk in urine assays) .

Q. How should researchers design studies to optimize this compound’s pharmacokinetic properties for in vivo applications?

Key parameters include:

  • Solubility : Use co-solvents (e.g., DMSO) at ≤0.1% to avoid cytotoxicity.
  • Stability : Assess degradation in plasma via LC-MS over 24-hour periods.
  • Dosing regimen : Pilot studies in rodent models to determine maximum tolerated dose (MTD) and bioavailability.
  • Ethical reporting : Adhere to ARRIVE guidelines for transparent experimental replication .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit data to Hill or Log-logistic models (e.g., GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test to exclude technical anomalies.
  • Meta-analysis : Pool data from independent labs using random-effects models to quantify heterogeneity .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy findings for this compound?

  • Pharmacodynamic modeling : Correlate enzyme inhibition levels with therapeutic outcomes.
  • Tissue distribution studies : Use radiolabeled this compound to track bioavailability.
  • Confounding factors : Control for sodium intake variability in animal models, as urinary sodium excretion impacts drug clearance rates .

Ethical and Reproducibility Guidelines

Q. What steps ensure reproducibility in this compound research?

  • Open protocols : Share detailed methods via platforms like Protocols.io .
  • Data deposition : Upload raw dose-response curves to repositories (e.g., Zenodo).
  • Negative results : Report non-significant findings to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.